molecular formula C17H19N5O2 B5375939 [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone

[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone

Cat. No.: B5375939
M. Wt: 325.4 g/mol
InChI Key: LABKIXUEWVMECE-UHFFFAOYSA-N
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Description

[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an imidazole-containing compound, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions and mechanisms .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science, nanotechnology, and catalysis .

Mechanism of Action

The mechanism of action of [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the pyrazolo[1,5-a]pyridine moiety can interact with nucleic acids and proteins, modulating their functions. These interactions lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(15-3-1-2-14-4-7-19-22(14)15)21-9-5-17(24,6-10-21)12-20-11-8-18-13-20/h1-4,7-8,11,13,24H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKIXUEWVMECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CN=C2)O)C(=O)C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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